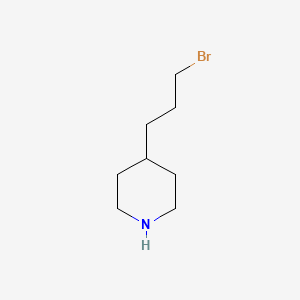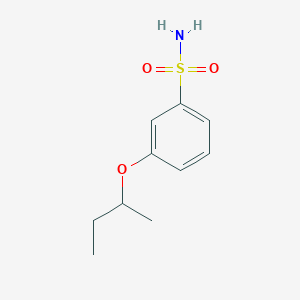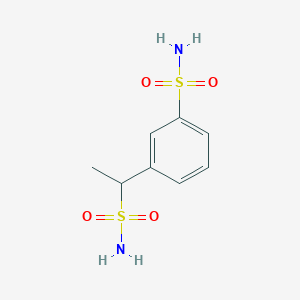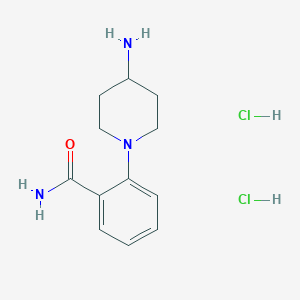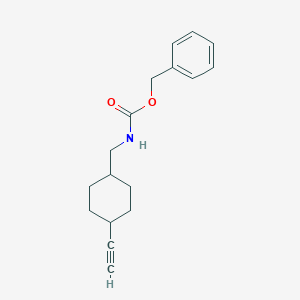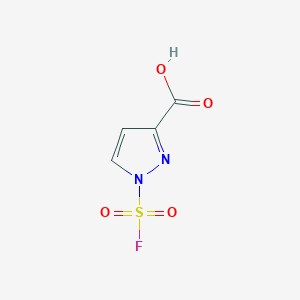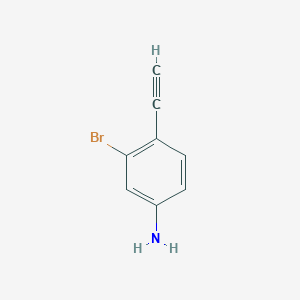
3-Bromo-4-ethynylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-ethynylaniline is an organic compound with the molecular formula C8H6BrN. It is characterized by the presence of a bromine atom at the third position and an ethynyl group at the fourth position on the aniline ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-ethynylaniline typically involves the bromination of 4-ethynylaniline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the aniline ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-4-ethynylaniline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed:
Substitution Reactions: Products include various substituted anilines.
Coupling Reactions: Products include biaryl compounds.
Oxidation and Reduction Reactions: Products include quinones and reduced amines, respectively.
Aplicaciones Científicas De Investigación
3-Bromo-4-ethynylaniline finds extensive applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-ethynylaniline involves its interaction with various molecular targets through its functional groups. The bromine atom and ethynyl group can participate in electrophilic and nucleophilic interactions, respectively, influencing the reactivity and binding affinity of the compound. These interactions can modulate biological pathways and chemical processes, making this compound a versatile compound in research and industrial applications.
Comparación Con Compuestos Similares
4-Bromo-3-methylaniline: Similar in structure but with a methyl group instead of an ethynyl group.
3-Bromo-4-ethoxyaniline: Contains an ethoxy group instead of an ethynyl group.
4-Bromoaniline: Lacks the ethynyl group, making it less reactive in certain coupling reactions.
Uniqueness: 3-Bromo-4-ethynylaniline is unique due to the presence of both a bromine atom and an ethynyl group on the aniline ring. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis and various research applications.
Propiedades
Fórmula molecular |
C8H6BrN |
|---|---|
Peso molecular |
196.04 g/mol |
Nombre IUPAC |
3-bromo-4-ethynylaniline |
InChI |
InChI=1S/C8H6BrN/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H,10H2 |
Clave InChI |
BFQOXHSDCMCSEL-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C=C(C=C1)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


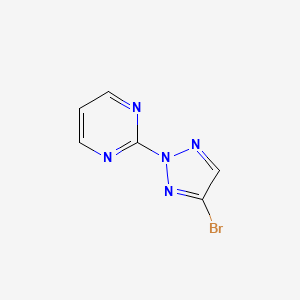
![2-(8-Azabicyclo[3.2.1]octan-3-yl)ethan-1-amine](/img/structure/B13504629.png)
![[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride](/img/structure/B13504639.png)
![N-[3-(aminomethyl)cyclobutyl]cyclopropanesulfonamide hydrochloride](/img/structure/B13504646.png)
